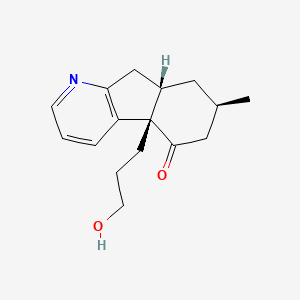
Lycopladine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lycopladine A, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Lycopladine A
The total synthesis of this compound has been a subject of interest for chemists due to its intricate molecular architecture. Several methods have been developed to synthesize this compound:
- Concise Total Synthesis : One approach involves sequential conjugate addition and enolate arylation reactions, which construct the tricyclic core of this compound in two steps. This method highlights the efficiency of modern synthetic techniques in producing complex alkaloids from simpler precursors .
- Divergent Synthesis : Another significant study reported the divergent synthesis of related compounds such as Lycopladine B and C alongside this compound. This methodology utilized a series of cascade reactions to form spirocyclic structures, showcasing the versatility and adaptability of synthetic strategies in alkaloid chemistry .
Biological Properties
This compound exhibits various biological activities that make it a candidate for further pharmacological investigation:
- Anticholinergic Activity : Some studies suggest that this compound may possess anticholinergic properties, which could be beneficial in treating conditions like Alzheimer's disease. The structural similarity to other known anticholinergic agents supports this hypothesis .
- Cytotoxic Effects : Preliminary research indicates that this compound has cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism behind this activity is still under investigation, but it may involve interference with cellular signaling pathways or apoptosis induction .
Therapeutic Potential
The therapeutic implications of this compound are being explored through various avenues:
- Neuroprotective Effects : Given its potential anticholinergic activity, researchers are investigating whether this compound can offer neuroprotection in models of neurodegeneration. This could lead to new treatments for diseases characterized by cholinergic dysfunction .
- Natural Product Drug Development : As a natural product, this compound serves as a lead compound for drug development. Its unique structure provides a scaffold for chemical modifications aimed at enhancing efficacy and reducing toxicity in therapeutic applications .
Case Studies and Research Findings
Several case studies illustrate the applications and findings related to this compound:
Eigenschaften
Molekularformel |
C16H21NO2 |
|---|---|
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
(4bS,7R,8aS)-4b-(3-hydroxypropyl)-7-methyl-7,8,8a,9-tetrahydro-6H-indeno[2,1-b]pyridin-5-one |
InChI |
InChI=1S/C16H21NO2/c1-11-8-12-10-14-13(4-2-6-17-14)16(12,5-3-7-18)15(19)9-11/h2,4,6,11-12,18H,3,5,7-10H2,1H3/t11-,12+,16+/m1/s1 |
InChI-Schlüssel |
UUWWQFVGOFXKLC-WQGACYEGSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2CC3=C([C@]2(C(=O)C1)CCCO)C=CC=N3 |
Kanonische SMILES |
CC1CC2CC3=C(C2(C(=O)C1)CCCO)C=CC=N3 |
Synonyme |
lycopladine A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















